2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester
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Overview
Description
2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester, also known by its IUPAC name ethyl 2-[(tert-butoxycarbonyl)amino]-3-oxo-3-phenylpropanoate, is a compound with the molecular formula C16H21NO5. It is an off-white solid with a molecular weight of 307.35 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical pathways being activated or inhibited, depending on the nature of the enzyme and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Lacks the tert-butoxycarbonylamino group.
Phenylalanine ethyl ester: Lacks the keto group at the 3-position.
Ethyl 2-amino-3-oxo-3-phenylpropanoate: Similar structure but without the Boc protection.
Uniqueness
2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester is unique due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions at other functional groups. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJXQCIYYLQGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450225 |
Source
|
Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151870-52-9 |
Source
|
Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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